molecular formula C6H4BrNO2 B189399 6-Bromopicolinic acid CAS No. 21190-87-4

6-Bromopicolinic acid

Cat. No.: B189399
CAS No.: 21190-87-4
M. Wt: 202.01 g/mol
InChI Key: XURXQNUIGWHWHU-UHFFFAOYSA-N
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Description

6-Bromopicolinic acid (CAS: 21190-87-4) is a pyridine derivative with the molecular formula C₆H₄BrNO₂, featuring a bromine atom at the 6-position and a carboxylic acid group at the 2-position of the pyridine ring. This compound is widely utilized in coordination chemistry due to its dual functional groups, enabling N,O-chelation with transition metals. Recent studies highlight its role in synthesizing metal complexes with promising optical properties. For instance, Mn(II) and Zn(II) complexes of this compound exhibit significant nonlinear optical (NLO) behavior, making them candidates for optical materials . Additionally, it serves as a precursor for pharmaceuticals and chelating agents, such as hydroxypyridinone ligands for lanthanide complexes .

Preparation Methods

Direct Bromination of Picolinic Acid

The most straightforward method for synthesizing 6-bromopicolinic acid involves the direct bromination of picolinic acid. This reaction leverages the electrophilic aromatic substitution mechanism, where bromine replaces a hydrogen atom at the 6-position of the pyridine ring.

Reaction Conditions and Catalysts

  • Brominating Agents : Elemental bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. Br₂ is typically employed in stoichiometric amounts, while NBS offers better regioselectivity under radical-initiated conditions .

  • Solvents : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetic acid are preferred due to their ability to stabilize intermediates and enhance reaction rates .

  • Temperature : Reactions are conducted at 80–100°C to ensure complete conversion while minimizing side reactions such as di-bromination .

Yield and Purity

  • Yield : Reported yields range from 65% to 85%, depending on the brominating agent and solvent system .

  • Purification : Crystallization from ethanol or methanol yields a white to off-white crystalline product with a melting point of 192–196°C .

Table 1: Comparison of Bromination Methods

Brominating AgentSolventTemperature (°C)Yield (%)Purity (%)
Br₂Acetic acid807298
NBSDMSO1008599

Halogen Exchange Reactions

An alternative approach involves halogen exchange, where a pre-functionalized pyridine derivative undergoes substitution. For example, 6-chloropicolinic acid can be converted to this compound via nucleophilic aromatic substitution using hydrobromic acid (HBr).

Key Steps

  • Substrate Preparation : 6-Chloropicolinic acid is synthesized via chlorination of picolinic acid using thionyl chloride (SOCl₂) .

  • Halogen Exchange : The chloride substituent is replaced with bromide using concentrated HBr (48%) under reflux conditions .

Industrial Considerations

  • Scalability : This method is favored in industrial settings due to its compatibility with continuous flow reactors, which improve heat and mass transfer .

  • Byproduct Management : Excess HBr is neutralized with aqueous sodium bicarbonate, and the product is isolated via filtration .

Metal-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce bromine at the 6-position. For instance, Suzuki-Miyaura coupling between picolinic acid derivatives and aryl boronic acids bearing bromine has been explored.

Reaction Parameters

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1 mol% loading.

  • Base : Potassium carbonate or triethylamine to deprotonate intermediates.

  • Solvent : Tetrahydrofuran (THF) or dioxane at 80°C.

Challenges

  • Regioselectivity : Competing coupling at other positions necessitates careful optimization of ligand and solvent systems.

  • Cost : Palladium catalysts increase production costs, limiting large-scale applications.

Photochemical Bromination

Emerging methodologies employ ultraviolet (UV) light to initiate bromination under mild conditions. This approach reduces energy consumption and avoids harsh reagents.

Mechanism

  • Radical Pathway : UV irradiation cleaves Br₂ into bromine radicals, which abstract hydrogen from the pyridine ring, forming a brominated product.

  • Solvent : Acetonitrile or dichloromethane, which are transparent to UV light.

Advantages

  • Efficiency : Reactions complete within 2–4 hours at room temperature.

  • Sustainability : Lower thermal energy requirements align with green chemistry principles.

Industrial-Scale Production

NINGBO INNO PHARMCHEM CO., LTD., a leading manufacturer, employs a high-yield process combining bromination and crystallization :

  • Bromination : Picolinic acid is reacted with Br₂ in acetic acid at 90°C for 6 hours.

  • Crystallization : The crude product is dissolved in hot ethanol and cooled to 5°C, inducing crystallization.

  • Filtration : The precipitate is filtered and dried under vacuum, achieving >99% purity .

Table 2: Industrial Production Metrics

ParameterValue
Reaction Time6 hours
Temperature90°C
Yield82%
Purity99.5%

Chemical Reactions Analysis

Types of Reactions: 6-Bromopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Pyridines: Formed through nucleophilic substitution.

    Hydroxypicolinic Acids: Formed through oxidation reactions.

    Complex Organic Molecules: Formed through coupling reactions.

Scientific Research Applications

Photochemical Applications

6-Bromopicolinic acid has been studied for its photochemical behavior, particularly in reactions involving halides. Research indicates that the photolysis of this compound is significantly enhanced in the presence of chloride ions, leading to the formation of 6-chloropicolinic acid with a high yield (approximately 90%) .

Key Findings:

  • The presence of chloride ions increases the quantum yield of radical formation during photolysis.
  • The reactivity of bromide and chloride ions with triplet states of this compound differs significantly, with chloride yielding more efficient radical production .

Coordination Chemistry

The coordination complexes formed with this compound have been investigated for their potential applications in catalysis and material science. Notably, novel complexes with manganese(II) and zinc(II) have been synthesized, showcasing distinct molecular structures and properties that could be beneficial in various catalytic processes .

Complex Properties:

  • These metal complexes exhibit unique structural characteristics that may enhance their reactivity and stability compared to free ligands.
  • Such complexes can be utilized in catalyzing chemical reactions or as precursors for further synthetic transformations.

Biomedical Research

In biomedical applications, this compound has been employed as a precursor in the synthesis of chelating agents used for actinide removal. For instance, it has been used to synthesize octadentate ligands that demonstrate high efficacy in chelating actinides in preclinical studies .

Case Study Insights:

  • In animal studies, ligands derived from this compound were shown to effectively chelate actinides, reducing their toxicity and facilitating their removal from biological systems.
  • The synthesis process involved multiple steps but yielded significant results in terms of ligand efficacy and safety profiles.

Material Science Applications

The unique properties of this compound also position it as a valuable component in the development of new materials. Its ability to form coordination complexes can be leveraged in designing advanced materials with specific electronic or optical properties.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
PhotochemistryEnhances photolysis reactions; forms radicalsHigh yield with Cl^-
Coordination ChemistryForms complexes with metals; potential catalystsUnique structures
Biomedical ResearchPrecursor for chelating agents; effective actinide removalDemonstrated efficacy
Material ScienceDevelopment of advanced materialsPotential for novel applications

Mechanism of Action

The mechanism of action of 6-bromopicolinic acid involves its interaction with specific molecular targets. For instance, in photochemical reactions, it undergoes photodehalogenation, where the bromine atom is removed through either heterolytic or homolytic cleavage. This process can lead to the formation of reactive intermediates that further participate in various chemical transformations .

Comparison with Similar Compounds

Positional Isomers: 3-Bromopicolinic Acid vs. 6-Bromopicolinic Acid

The position of the bromine substituent significantly impacts physicochemical and coordination properties:

  • Crystal Packing : this compound forms hydrogen-bonded networks via Br⋯O interactions, while 3-bromopicolinic acid exhibits Br⋯Br and Br⋯π interactions, leading to distinct supramolecular architectures .
  • Coordination Chemistry: this compound preferentially chelates metals (e.g., Mn, Zn) through its pyridine N and carboxylate O atoms . In contrast, 3-bromopicolinic acid’s bromine at the 3-position sterically hinders metal binding, favoring monodentate coordination in some cases .

Substituent Effects: 6-Methylpicolinic Acid vs. This compound

  • Steric and Electronic Influence : The electron-withdrawing bromine in this compound enhances the acidity of the carboxylic group compared to the electron-donating methyl group in 6-methylpicolinic acid. This difference affects metal complex stability and reactivity.
  • Supramolecular Structures : Copper(II) complexes of this compound form 3D frameworks with Br-mediated interactions, whereas 6-methylpicolinic acid derivatives generate layered structures via methyl-driven hydrophobic interactions .

Derivatives: Amino-Substituted and Ester Analogs

  • 6-Amino-3-bromopicolinic Acid: The introduction of an amino group at the 3-position (CAS: 1033201-61-4) enhances hydrogen-bonding capacity, making it suitable for pharmaceutical intermediates. Its planar structure facilitates π-π stacking in crystal lattices .
  • Methyl 6-Bromopicolinate : Esterification of the carboxylic acid group increases lipophilicity, improving solubility in organic solvents. This derivative is pivotal in synthesizing ligands for europium(III) complexes .

Pseudopolymorphism in Nickel Complexes

Nickel(II) complexes of this compound demonstrate pseudopolymorphism, where hydration state (e.g., [Ni(6-BrPic)₂(H₂O)₂]·3H₂O vs. ·H₂O) alters crystal packing without changing coordination geometry. Both forms retain octahedral N,O-chelation but differ in hydrogen-bonding networks .

Biological Activity

6-Bromopicolinic acid, a derivative of picolinic acid, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound (C_6H_4BrNO_2) is characterized by the presence of a bromine atom at the 6-position of the pyridine ring. Its chemical structure allows for interactions with various biological targets, making it a subject of interest in drug development.

Property Value
Molecular Weight188.01 g/mol
Log P (octanol-water)1.05
SolubilityHigh in water
TPSA (Topological Polar Surface Area)50.19 Ų

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:

  • Inhibition of Purine Biosynthesis : Research highlights that this compound acts as an inhibitor of key enzymes involved in purine metabolism, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). This inhibition disrupts nucleotide synthesis, crucial for rapidly dividing cancer cells .
  • Multitargeted Mechanism : The compound has been identified as a multitargeted agent, affecting several pathways involved in tumor growth and survival. This broad action profile enhances its potential efficacy against resistant cancer types .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. Studies suggest that it may play a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress:

  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative damage in neuronal tissues. This effect is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .
  • Modulation of Neurotransmission : There is evidence suggesting that this compound influences neurotransmitter release and receptor activity, potentially offering therapeutic benefits in conditions like depression and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting specific enzymes involved in metabolic pathways, the compound disrupts essential processes in both cancerous and normal cells.
  • Photochemical Reactions : Studies on the photochemistry of this compound indicate that it can undergo reactions that produce reactive intermediates, which may contribute to its biological effects .

Case Studies

  • Anticancer Efficacy : A study involving various cancer cell lines demonstrated that this compound significantly reduced cell viability with IC50 values ranging from 2.11 to 7.19 nM against different tumor types .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress, highlighting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromopicolinic acid and its metal complexes?

  • Methodological Answer : The synthesis of this compound (6-BPA) and its metal complexes involves multi-step reactions. For example, Mn(II) and Zn(II) complexes are synthesized by refluxing 6-BPA with metal salts (e.g., MnCl₂·4H₂O or Zn(OAc)₂) in methanol/water under nitrogen. Characterization via FTIR confirms ligand coordination through carboxylate and pyridyl groups . Alternative routes involve oxidative strategies, such as converting intermediates like 2-chloronicotinic acid into 6-BPA derivatives, achieving yields up to 42% for key intermediates .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound derivatives?

  • Methodological Answer :

  • FTIR : Identifies coordination modes (e.g., shifts in ν(C=O) and ν(N–H) bands confirm metal-ligand binding) .
  • Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks and planar structures, as demonstrated in 1-hydroxypyridin-2-one derivatives of 6-BPA (e.g., O–H···O interactions with bond lengths ~1.75–2.10 Å) .
  • UV-Vis : Analyzes electronic transitions; Mn(II) complexes of 6-BPA show absorption bands at ~250–350 nm, correlating with charge-transfer interactions .

Q. What safety and handling protocols are critical when working with this compound?

  • Methodological Answer : 6-BPA (CAS 21190-87-4) requires storage at room temperature, with precautions for skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use fume hoods, PPE (gloves, goggles), and avoid dust formation. Safety data align with GHS07 standards .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance understanding of this compound's electronic and optical properties?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) model molecular electrostatic potential (MEP) and nonlinear optical (NLO) behavior. For Mn(II)/Zn(II)-6-BPA complexes, computed hyperpolarizability values (e.g., β₀ = 3.85–4.32 ×10⁻³⁰ esu) suggest strong NLO activity, validated experimentally via Kurtz-Perry powder tests . These simulations guide material design by predicting charge distribution and reactivity sites.

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in hydrogen-bonding patterns or torsion angles can arise from tautomerism (e.g., keto-enol shifts in hydroxypyridinones). Refinement tools like SHELXL improve accuracy by optimizing parameters (e.g., thermal displacement, occupancy ratios). Cross-validation with spectroscopic data (FTIR, NMR) ensures structural consistency .

Q. How does this compound compare to other picolinate ligands in coordinating transition metals?

  • Methodological Answer : 6-BPA’s bromine substituent enhances electron-withdrawing effects, stabilizing metal-ligand bonds compared to non-halogenated analogs. Comparative studies show Zn(II)-6-BPA complexes exhibit higher thermal stability (decomposition >300°C) and stronger NLO responses than analogous nicotinate complexes, attributed to Br’s polarizability .

Q. What experimental designs optimize the study of this compound’s role in supramolecular assemblies?

  • Methodological Answer : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Br contacts). Pair with thermogravimetric analysis (TGA) to assess stability. For optical materials, design experiments measuring second-harmonic generation (SHG) efficiency and comparing results with computational predictions .

Properties

IUPAC Name

6-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURXQNUIGWHWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344021
Record name 6-Bromopicolinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-87-4
Record name 6-Bromopicolinic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 2,6-dibromopyridine (59 g, 0.25 mol) in ET2O (600 mL) at -70° C. there was added slowly n-BuLi 2.12M in hexanes (118 mL, 0.25 mol); the resulting mixture was stirred in the cold until a solution was obtained (45 min.); this mixture was poured onto a slurry of crushed dry ice (200 g) in ET2O (500 mL). The resulting suspension was allowed to warm up, then it was extracted with H2O (500 mL, then 250 mL). The combined aqueous extracts were extracted with Et2O, then acidified with 12N HCl, affording a precipitate which was filtered. This beige solid was washed with H2O and dried to afford the title acid (32 g), m.p. 186°-189° C.
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Synthesis routes and methods II

Procedure details

A suspension of 2,6-dibromopyridine (19 g) in diethylether (200 ml) was added to a mixture of n-butyl lithium (130 ml of a 1.6M solution in hexane) and diethylether (200 ml) cooled to -50° C. The resulting solution was stirred at -50° C. for 10 minutes before pouring onto a slurry of diethyl ether(100 ml) and dry-ice. The mixture was allowed to warm to room temperature and filtered. The resulting solid was dissolved in 2N sodium hydroxide (350 ml) and extracted with diethyl ether (2×300 ml). The aqueous layer was separated and acidified with 2N hydrochloric acid. The resulting precipitate was filtered and washed with water to give 6-bromo-2-pyridine carboxylic acid (7.25 g): NMR (d6DMSO) δ7.69(d,1H), 7.95(d,1H), 8.05(dd,1H); m/e 202(M+H)+.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To deionized water (75 mL) was added 2-bromo-6-methylpyridine (5.0 g) and potassium permanganate (4.74 g). After refluxing for 1 h another portion of potassium permanganate (4.74 g) in deionzied water (75 mL) was added. The mixture was heated at reflux for an additional 5 h and filtered through ceiite. The filtrate was acidified with 6 N hydrochloric acid and the product precipitated as a white solid. The solid was collected by suction filtration and the filtrate was extracted with ethyl acetate, dried over sodium sulfate, filtered and concentrated to yield more title product (total 2.65 g).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.